Product packaging for Ethyl 3-bromo-4-isopropoxybenzoate(Cat. No.:CAS No. 860695-52-9)

Ethyl 3-bromo-4-isopropoxybenzoate

Cat. No.: B185378
CAS No.: 860695-52-9
M. Wt: 287.15 g/mol
InChI Key: GMZBRMJPVWTSFW-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-isopropoxybenzoate is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO3 B185378 Ethyl 3-bromo-4-isopropoxybenzoate CAS No. 860695-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-4-15-12(14)9-5-6-11(10(13)7-9)16-8(2)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZBRMJPVWTSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474259
Record name ethyl 3-bromo-4-isopropoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860695-52-9
Record name ethyl 3-bromo-4-isopropoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthetic Strategies for Ethyl 3 Bromo 4 Isopropoxybenzoate

Disconnection Approach to Primary Precursors

The retrosynthetic analysis of Ethyl 3-bromo-4-isopropoxybenzoate begins with the disconnection of its principal functional groups. The target molecule contains three key features: an ethyl ester, a bromo substituent, and an isopropoxy group attached to a benzene (B151609) ring.

The most logical initial disconnection is the ester linkage (C-O bond), a common and reliable transformation. This leads back to the corresponding carboxylic acid, 3-bromo-4-isopropoxybenzoic acid , and ethanol (B145695). This is a standard functional group interconversion (FGI).

Next, the isopropoxy ether can be disconnected. This C-O bond cleavage points to a precursor with a hydroxyl group, namely 3-bromo-4-hydroxybenzoic acid , and an isopropyl electrophile such as 2-bromopropane (B125204) or 2-iodopropane. This disconnection relies on the well-established Williamson ether synthesis.

Finally, the bromo group on the aromatic ring can be removed through a disconnection that suggests an electrophilic aromatic substitution reaction. This leads to the readily available starting material, 4-hydroxybenzoic acid . The hydroxyl group is an activating, ortho-, para-director, making the position ortho to it (position 3) susceptible to bromination.

This three-step disconnection pathway provides a clear and synthetically viable route to the target molecule from a simple precursor.

Disconnection StepBond CleavedPrecursors IdentifiedSynthetic Reaction
1Ethyl Ester (C-O)3-bromo-4-isopropoxybenzoic acid, EthanolFischer Esterification
2Isopropoxy Ether (C-O)3-bromo-4-hydroxybenzoic acid, Isopropyl halideWilliamson Ether Synthesis
3Aromatic C-Br4-hydroxybenzoic acid, BromineElectrophilic Aromatic Bromination

Identification and Evaluation of Synthetically Accessible Starting Materials

The feasibility of a synthetic plan hinges on the availability and cost of the proposed starting materials. The retrosynthetic analysis above identifies 4-hydroxybenzoic acid as a primary starting material.

4-Hydroxybenzoic acid is a common and inexpensive chemical, widely used in the production of parabens and other industrial applications nih.govresearchgate.net. Its commercial availability makes it an excellent starting point for the synthesis of this compound.

The forward synthesis would proceed as follows:

Bromination of 4-hydroxybenzoic acid: The first step involves the selective bromination of 4-hydroxybenzoic acid. The hydroxyl group at position 4 directs the incoming electrophile (bromine) to the ortho position (position 3). A known procedure involves dissolving 4-hydroxybenzoic acid in glacial acetic acid and reacting it with bromine to yield 3-bromo-4-hydroxybenzoic acid prepchem.com. A similar bromination is also reported for the methyl ester of p-hydroxybenzoic acid, indicating the feasibility of this reaction google.com.

Isopropylation of 3-bromo-4-hydroxybenzoic acid: The next step is the formation of the isopropoxy ether. This can be achieved through a Williamson ether synthesis. The phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid is first deprotonated with a suitable base (e.g., potassium carbonate) to form the corresponding phenoxide. This nucleophile then reacts with an isopropyl halide (e.g., 2-bromopropane) to form 3-bromo-4-isopropoxybenzoic acid. This is a standard and high-yielding reaction for the formation of aryl ethers.

Esterification of 3-bromo-4-isopropoxybenzoic acid: The final step is the esterification of the carboxylic acid with ethanol to form the target molecule, this compound. This can be accomplished using a Fischer esterification, where the carboxylic acid is heated with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. A similar procedure has been described for the synthesis of Ethyl 3-bromo-4-methoxyphenylacetate from the corresponding carboxylic acid and ethanol . The direct precursor, 3-bromo-4-isopropoxybenzoic acid , is also commercially available, which could shorten the synthetic route if desired bldpharm.com.

Advanced Synthetic Methodologies for Ethyl 3 Bromo 4 Isopropoxybenzoate and Analogues

Established Synthetic Routes

Regioselective Aromatic Bromination Protocols

The targeted introduction of a bromine atom at the C-3 position of the benzoate (B1203000) ring is a critical step, governed by the directing effects of the existing substituents.

The synthesis of Ethyl 3-bromo-4-isopropoxybenzoate can be achieved through the direct bromination of Ethyl 4-isopropoxybenzoate. In this electrophilic aromatic substitution reaction, the isopropoxy group at C-4 is a strong activating, ortho-, para-directing group, while the ethyl ester group at C-1 is a deactivating, meta-directing group. The powerful ortho-directing ability of the isopropoxy group guides the incoming electrophile (bromonium ion) to the positions ortho to it, namely C-3 and C-5. Due to steric hindrance from the bulky isopropoxy group, substitution at the C-3 position is generally favored.

Common brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as a chlorinated hydrocarbon or a polar aprotic solvent.

To enhance the regioselectivity and reaction rate, various catalytic systems can be employed. The use of N-Bromosuccinimide (NBS) as a brominating agent is often preferred over liquid bromine due to its solid nature, which makes it easier and safer to handle. NBS provides a low, steady concentration of bromine in the reaction mixture.

The combination of NBS with a catalytic amount of a strong acid, such as p-Toluenesulfonic acid (p-TsOH), has been shown to be effective for the bromination of activated aromatic rings. The acid catalyst protonates NBS, increasing the electrophilicity of the bromine atom and facilitating the attack by the electron-rich aromatic ring. This system can lead to higher yields and cleaner reactions compared to using NBS alone. A patent for the synthesis of a related compound, 3-bromo-4-(dibromomethyl)benzoic acid, utilizes NBS for bromination, highlighting its industrial applicability. patsnap.com

Catalyst/ReagentRoleAdvantage
N-Bromosuccinimide (NBS)Brominating AgentSolid, easier to handle, provides a controlled release of bromine.
p-Toluenesulfonic Acid (p-TsOH)Acid CatalystIncreases the electrophilicity of bromine, enhancing the reaction rate.

Alkylation Reactions for Isopropoxy Moiety Introduction

The isopropoxy group is typically introduced via a Williamson ether synthesis, a robust and widely used method for forming ethers. masterorganicchemistry.com This involves the reaction of a phenoxide ion with an alkyl halide.

An alternative and often preferred route to this compound involves the O-alkylation of a phenolic precursor, namely Ethyl 4-hydroxy-3-bromobenzoate, with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). This reaction follows the S(_N)2 mechanism, where the phenoxide, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile and attacks the electrophilic carbon of the isopropyl halide, displacing the halide ion. youtube.comlibretexts.org

The choice of isopropyl halide can influence the reaction rate, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. However, economic considerations often favor the use of 2-bromopropane.

The efficiency of the Williamson ether synthesis is highly dependent on the choice of base and solvent. A variety of bases can be used to deprotonate the phenolic hydroxyl group, with common choices including alkali metal carbonates, hydroxides, and hydrides. masterorganicchemistry.com

Potassium carbonate (K₂CO₃) is a widely used base for this transformation due to its moderate basicity, low cost, and ease of handling. It is effective in deprotonating the phenol (B47542) to a sufficient extent to allow the alkylation to proceed without causing significant side reactions, such as the hydrolysis of the ester group.

The choice of solvent is also crucial. Acetone (B3395972) is a common solvent for reactions involving K₂CO₃. It is a polar aprotic solvent that can dissolve the organic reactants and facilitate the S(_N)2 reaction. The combination of K₂CO₃ in acetone provides a heterogeneous reaction system where the solid base can be easily removed by filtration upon completion of the reaction. Other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can also be used and may lead to faster reaction rates due to their higher polarity, which can better solvate the cation and leave a more "naked" and reactive phenoxide anion. libretexts.org

BaseSolventRelative Reaction RateNotes
K₂CO₃AcetoneModerateCommon, cost-effective, and easy workup.
K₂CO₃DMFFastHigher polarity can accelerate the reaction.
NaHTHF/DMFVery FastStronger base, but requires anhydrous conditions and careful handling. masterorganicchemistry.com
Cs₂CO₃AcetonitrileFastOften gives higher yields for sterically hindered substrates.

Esterification Efficiencies and Catalyst Selection for Ethyl Benzoate Formation

The formation of the ethyl ester from the corresponding carboxylic acid is a critical step. The efficiency of this esterification is highly dependent on the chosen methodology and catalyst.

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. quora.commdpi.com In the context of this compound, this would entail reacting 3-bromo-4-isopropoxybenzoic acid with ethanol (B145695). This method is widely used due to its straightforward nature. quora.com To drive the equilibrium towards the product ester, excess ethanol is often used, or water is removed as it is formed. ucla.edulibretexts.org

Transesterification is an alternative approach where an existing ester is converted into a different ester by reacting it with an alcohol. ucla.eduorganic-chemistry.org For instance, mthis compound could be reacted with a large excess of ethanol in the presence of an acid or base catalyst to yield this compound and methanol. libretexts.org This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid.

A study on the synthesis of ethyl benzoate demonstrated that the equilibrium conversion of benzoic acid increases with higher temperatures and a greater molar ratio of ethanol to benzoic acid. bohrium.comresearchgate.net

MethodDescriptionKey Considerations
Direct EsterificationReaction of a carboxylic acid with an alcohol.Use of excess alcohol or removal of water to shift equilibrium.
TransesterificationConversion of one ester to another using a different alcohol.Driven by a large excess of the new alcohol.

Strong acids are essential catalysts for direct esterification and acid-catalyzed transesterification. quora.com Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). researchgate.netajgreenchem.com

Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst for esterification. quora.com However, its strong dehydrating nature can sometimes lead to side reactions like oxidation or charring. google.com

p-Toluenesulfonic Acid (p-TSA): A strong organic acid that is solid and often considered easier and safer to handle than sulfuric acid. preprints.org It is soluble in many organic solvents, which can be advantageous. stackexchange.com While sulfuric acid may sometimes give slightly higher conversions, p-TSA is a highly effective and widely used catalyst for esterification. researchgate.net In some applications, p-TSA has shown higher catalytic activity than sulfuric acid at the same hydrogen ion concentration. nih.gov

The choice between these catalysts often depends on the specific substrate, reaction conditions, and desired purity of the final product.

CatalystAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Strong, inexpensive, effective.Can cause side reactions (oxidation, charring). google.com
p-Toluenesulfonic Acid (p-TSA)Solid, easy to handle, good solubility in organic solvents. preprints.orgstackexchange.comMay result in slightly lower conversions than H₂SO₄ in some cases. researchgate.net

Novel and Emerging Synthetic Pathways

Recent advancements in organic synthesis have provided new and powerful tools for the introduction of bromine onto aromatic rings.

While the Suzuki-Miyaura and Stille reactions are primarily used for forming carbon-carbon bonds, the principles of transition metal catalysis are central to modern C-H functionalization methods for introducing halogens. musechem.comorgsyn.orgyonedalabs.com

Suzuki-Miyaura Reaction: This reaction typically couples an organoboron compound with an organic halide in the presence of a palladium catalyst. musechem.comyonedalabs.com While not directly used for bromination, the extensive research into this reaction has paved the way for related catalytic systems for C-H halogenation. mdpi.com The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to form the C-C bond. yonedalabs.com

Stille Reaction: This reaction couples an organotin compound with an organic halide, also catalyzed by palladium. orgsyn.orgacs.orgnih.gov It is known for its tolerance of a wide range of functional groups. orgsyn.org Similar to the Suzuki-Miyaura reaction, the development of highly active palladium catalysts for the Stille reaction has been instrumental in advancing the broader field of cross-coupling, including methods for C-H halogenation. acs.orgnih.gov

Direct C-H functionalization has emerged as a more atom-economical and efficient strategy for the synthesis of aryl bromides, avoiding the need for pre-functionalized starting materials. thieme-connect.comacs.orgnih.gov These methods often employ transition metal catalysts, such as palladium, rhodium, or ruthenium, to selectively activate a C-H bond for bromination. thieme-connect.comresearchgate.netsnnu.edu.cn

Palladium-catalyzed C-H bromination can proceed through various mechanisms, including a Pd(II)/Pd(IV) catalytic cycle. thieme-connect.com This involves electrophilic C-H activation to form a palladacycle, followed by oxidation with a brominating agent and reductive elimination to yield the aryl bromide. thieme-connect.com The use of directing groups can control the regioselectivity of the bromination. snnu.edu.cn However, achieving site-selectivity in the absence of a directing group remains a challenge. acs.orgnih.gov

Photochemical Synthesis: Photochemical methods offer a mild and often highly selective route to aryl bromides. rsc.orgpsu.edu These reactions can be catalyzed by transition metals, such as nickel, which can be excited by light to initiate the catalytic cycle. acs.orgacs.org Nickel-catalyzed photochemical amination of aryl bromides has been demonstrated, showcasing the potential of light-induced methods in functionalizing aryl halides. rsc.org An efficient transition-metal-free photochemical method for the synthesis of aryl stannanes from aryl bromides has also been developed. rsc.org

Electrochemical Synthesis: Electrochemistry provides another powerful tool for the synthesis of aryl bromides. nih.govnih.govacs.orgresearchgate.net Anodic oxidation of aryl bromides can generate highly reactive bromine(III) species, which can then be used in further synthetic transformations. nih.govnih.govresearchgate.net Nickel-catalyzed electrochemical aminomethylation of aryl bromides has been achieved through a convergent paired electrolysis system, demonstrating a redox-neutral cross-coupling protocol. acs.org These methods are often more environmentally friendly as they can avoid the use of stoichiometric chemical oxidants or reductants. acs.org

Applications of Flow Chemistry in Continuous Production

The adoption of flow chemistry for the synthesis of this compound and its analogues represents a significant advancement over traditional batch processing. This technology offers enhanced control over reaction parameters, leading to improved product quality, increased safety, and greater efficiency. mt.com The principles of flow chemistry, where reactants are continuously pumped through a reactor, are particularly well-suited for the multi-step synthesis of substituted benzoates, which often involve hazardous reagents and exothermic reactions.

Flow chemistry systems provide superior heat and mass transfer compared to batch reactors. nih.gov This is due to the high surface-area-to-volume ratio inherent in the microreactors or packed-bed reactors typically used. freactor.com Such precise control over temperature and mixing minimizes the formation of impurities and by-products, leading to higher yields and selectivity. labunlimited.com For the synthesis of compounds like this compound, which involves steps such as bromination and etherification, the ability to rapidly screen and optimize reaction conditions is a key advantage. mdpi.com Parameters such as residence time, temperature, and reagent stoichiometry can be quickly varied to determine the optimal conditions for a given transformation. labunlimited.com

A significant safety benefit of continuous flow processing is the small internal volume of the reactor, which means that only a small quantity of hazardous material is present at any given time. freactor.com This is particularly relevant for bromination reactions, which traditionally use toxic and corrosive molecular bromine. mdpi.com In a flow setup, hazardous reagents like bromine can be generated in situ and consumed immediately in the subsequent reaction step, eliminating the need for storage and handling of large quantities of dangerous substances. mdpi.com

The table below illustrates a hypothetical continuous flow process for the synthesis of a substituted benzoate, highlighting the typical parameters and advantages of this methodology.

StepReactionReactor TypeResidence TimeTemperature (°C)Pressure (bar)Yield (%)Key Advantage in Flow
1EtherificationPacked Bed5 min805>95Enhanced reaction rate and control.
2BrominationMicroreactor2 min252>98In-situ generation of bromine for improved safety. mdpi.com
3EsterificationHeated Coil10 min12010>90Access to superheated conditions for accelerated reaction. interchim.com

This table is illustrative and represents typical parameters for analogous reactions reported in the literature.

The scalability of flow chemistry processes is another crucial advantage. nih.gov Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up," which involves running multiple reactors in parallel. This is often more straightforward and predictable than scaling up batch reactions, which can be plagued by issues related to heat transfer and mixing as the vessel size increases. scispace.com The ability to seamlessly transition from laboratory-scale optimization to pilot-scale and even full-scale manufacturing makes flow chemistry a highly attractive technology for the production of fine chemicals and active pharmaceutical ingredients. d-nb.info

Mechanistic Investigations of Key Chemical Transformations

Detailed Reaction Mechanisms of Electrophilic Aromatic Bromination on Substituted Benzoates

The introduction of a bromine atom onto the aromatic ring of a substituted benzoate (B1203000), such as ethyl 4-hydroxybenzoate (B8730719), is a classic example of electrophilic aromatic substitution. The reaction proceeds through a multi-step mechanism involving the generation of a potent electrophile and the subsequent attack by the electron-rich aromatic ring.

The directing effects of the substituents on the benzene (B151609) ring play a critical role in determining the position of bromination. The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director, while the ethyl ester (-COOEt) group is a deactivating group and a meta-director. In the case of ethyl 4-hydroxybenzoate, the powerful ortho-, para-directing influence of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho to it.

The bromination is typically carried out using a source of electrophilic bromine, such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), or N-bromosuccinimide (NBS) in the presence of an acid catalyst. The mechanism can be described as follows:

Generation of the Electrophile: The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile, [Br]⁺.

Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring.

Deprotonation: A weak base, such as the bromide ion (Br⁻) formed in the first step, removes a proton from the carbon atom bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product.

In the specific case of ethyl 4-hydroxybenzoate, the hydroxyl group's strong activating and ortho-directing nature leads to the formation of ethyl 3-bromo-4-hydroxybenzoate.

Mechanistic Insights into Williamson Ether Synthesis for Isopropoxy Group Formation

The conversion of the hydroxyl group in ethyl 3-bromo-4-hydroxybenzoate to an isopropoxy group is achieved through the Williamson ether synthesis. This reaction is a versatile and widely used method for preparing ethers. The mechanism is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.

The key steps in the Williamson ether synthesis for the formation of the isopropoxy group are:

Deprotonation: A base, typically a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of ethyl 3-bromo-4-hydroxybenzoate. This generates a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. The attack occurs from the backside of the carbon-halogen bond.

Displacement of the Leaving Group: The halide ion is displaced as a leaving group, and a new carbon-oxygen bond is formed, resulting in the formation of the ether, ethyl 3-bromo-4-isopropoxybenzoate.

The success of the Williamson ether synthesis depends on several factors, including the strength of the base, the nature of the leaving group on the alkylating agent, and the reaction solvent. For the synthesis of an isopropoxy group, a secondary alkyl halide is used, which can also lead to a competing elimination (E2) reaction. However, by carefully selecting the reaction conditions, such as using a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), the Sₙ2 pathway can be favored.

Kinetic Studies of Individual Synthetic Steps and Overall Reaction Progress

Electrophilic Aromatic Bromination:

The rate of electrophilic aromatic bromination is influenced by several factors, including the concentration of the reactants, the catalyst, and the temperature. The rate-determining step is typically the formation of the sigma complex. The reaction generally follows second-order kinetics, being first order in the aromatic substrate and first order in the brominating agent.

Williamson Ether Synthesis:

The Williamson ether synthesis, being an Sₙ2 reaction, also exhibits second-order kinetics. The rate is dependent on the concentration of both the phenoxide ion and the alkyl halide. The rate of the reaction is sensitive to steric hindrance around the electrophilic carbon of the alkyl halide. Secondary alkyl halides, like 2-bromopropane, react more slowly than primary alkyl halides due to increased steric bulk.

A hypothetical representation of reaction progress monitoring is shown in the table below:

Table 1: Hypothetical Reaction Progress Monitoring

Time (hours)Concentration of Ethyl 4-hydroxybenzoate (M)Concentration of Ethyl 3-bromo-4-hydroxybenzoate (M)Concentration of this compound (M)
01.000.000.00
10.500.500.00
20.100.900.00
30.010.890.10
40.000.500.50
50.000.100.90
60.000.010.99

Exploration of Stereochemical Control in the Synthesis of Chiral Analogues

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant in the synthesis of its chiral analogues. Chiral analogues could be designed by introducing a stereocenter, for instance, by using a chiral alkylating agent in the Williamson ether synthesis.

If a chiral, non-racemic alkyl halide, such as (R)-2-bromobutane or (S)-2-bromobutane, were used instead of 2-bromopropane, the Williamson ether synthesis would proceed with inversion of configuration at the stereocenter, a hallmark of the Sₙ2 mechanism. This would lead to the formation of a specific enantiomer of the corresponding chiral ether.

For example, the reaction of the phenoxide of ethyl 3-bromo-4-hydroxybenzoate with (R)-2-bromobutane would yield (S)-ethyl 3-bromo-4-(sec-butoxy)benzoate. The stereochemical outcome is a direct consequence of the backside attack of the nucleophile on the chiral electrophilic carbon.

The ability to control the stereochemistry is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicities. Therefore, understanding and applying the principles of stereoselective synthesis is crucial for the development of new therapeutic agents.

The table below summarizes the key compounds mentioned in this article.

Advanced Spectroscopic and Analytical Methodologies for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of Ethyl 3-bromo-4-isopropoxybenzoate in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

A hypothetical ¹H NMR spectrum of this compound in CDCl₃ would show distinct signals for each proton group. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.2 ppm). The ethyl ester protons would present as a quartet for the -OCH₂- group and a triplet for the -CH₃ group. The isopropoxy group would show a septet for the -CH- proton and a doublet for the two equivalent -CH₃ groups.

Similarly, a ¹³C NMR spectrum would provide signals for each unique carbon atom, including those in the aromatic ring, the ester group (C=O and O-CH₂-CH₃), and the isopropoxy group (O-CH and C(CH₃)₂).

Predicted ¹H and ¹³C NMR Data for this compound

This table is a prediction based on standard chemical shift values and data from similar compounds.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ar-H (H-2) ~8.1 ~128
Ar-H (H-5) ~7.8 ~125
Ar-H (H-6) ~6.9 ~114
Ester -OCH₂CH₃ ~4.3 (quartet) ~61
Ester -OCH₂CH₃ ~1.4 (triplet) ~14
Isopropoxy -OCH(CH₃)₂ ~4.6 (septet) ~72
Isopropoxy -OCH(CH₃)₂ ~1.4 (doublet) ~22
Ar-C-Br (C-3) - ~112
Ar-C-O (C-4) - ~158
Ar-C-CO (C-1) - ~132

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding framework and spatial relationships within the molecule. princeton.eduslideshare.netyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. youtube.com For this compound, COSY would show correlations between adjacent aromatic protons, between the methylene (B1212753) and methyl protons of the ethyl group, and between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹JCH). princeton.eduyoutube.com This is crucial for assigning the carbon signals corresponding to each protonated carbon. For instance, the aromatic proton signals would correlate to their respective aromatic carbon signals, and the aliphatic proton signals of the ethyl and isopropoxy groups would correlate to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing information about the connectivity across quaternary carbons (like C=O, C-Br, C-O) and between different functional groups. princeton.eduyoutube.com Key HMBC correlations would include:

The methylene protons (-OCH₂-) of the ethyl group to the ester carbonyl carbon (C=O).

The aromatic proton at H-2 to the carbonyl carbon (C=O) and C-4.

The methine proton (-OCH-) of the isopropoxy group to the aromatic carbon C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. youtube.com This is useful for determining the preferred conformation. For example, NOESY could show correlations between the isopropoxy methine proton and the aromatic proton at H-5, and between the ethyl group protons and the aromatic proton at H-2, confirming their proximity in the molecule's three-dimensional structure.

Variable Temperature (VT) NMR experiments can provide insight into the dynamic processes of a molecule, such as the rotation around single bonds. ox.ac.ukoxinst.com For this compound, two key rotational barriers could be investigated:

Rotation around the Ar-O(isopropoxy) bond: At room temperature, the rotation around this bond is typically fast on the NMR timescale. However, at lower temperatures, this rotation could slow down sufficiently to cause the two methyl groups of the isopropoxy moiety to become magnetically non-equivalent, leading to two separate doublet signals instead of one.

Rotation around the C(carbonyl)-O(ethyl) bond: Similarly, restricted rotation around the ester bond could lead to different conformers being observed at low temperatures.

By analyzing the changes in the NMR spectrum as a function of temperature, specifically the temperature at which separate signals coalesce into a single averaged signal, it is possible to calculate the activation energy (rotational barrier) for these conformational changes. oxinst.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. nih.gov The theoretical monoisotopic mass of C₁₂H₁₅BrO₂ is 270.02554 Da. HRMS can verify this mass with high precision (typically within 5 ppm), confirming the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound, often yielding the protonated molecule [M+H]⁺ in positive ion mode. scispace.comrsc.org The presence of the bromine atom would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺• and [M+2]⁺• or [M+H]⁺ and [M+H+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (like the [M+H]⁺ ion) to provide structural information. rsc.orgresearchgate.net

Plausible ESI-MS/MS Fragmentation Pathways for [C₁₂H₁₅BrO₂ + H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
271/273 229/231 C₃H₆ (Propene) [M+H - C₃H₆]⁺
271/273 225/227 C₂H₅OH (Ethanol) [M+H - C₂H₅OH]⁺
225/227 197/199 CO (Carbon Monoxide) [M+H - C₂H₅OH - CO]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. researchgate.netresearchgate.net This technique is ideal for monitoring the progress of the reaction that synthesizes this compound. By analyzing aliquots of the reaction mixture over time, one can track the consumption of starting materials (e.g., 3-bromo-4-isopropoxybenzoic acid and ethanol) and the formation of the desired product. LC-MS is also a powerful method for assessing the purity of the final product, capable of detecting and identifying even minor impurities or by-products. umb.edudoaj.org

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. scirp.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and vibrations.

For this compound, these techniques can confirm the presence of all key functional groups.

Characteristic IR and Raman Vibrational Frequencies for this compound

This table is a prediction based on standard vibrational frequencies and data from similar compounds. chemicalbook.comnist.govchemicalbook.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Detection Method
C=O (Ester) Stretching 1715-1730 Strong in IR
C-O (Ester) Stretching 1250-1300 (asymmetric), 1050-1150 (symmetric) Strong in IR
C-O (Aryl Ether) Stretching 1200-1270 (asymmetric), 1020-1075 (symmetric) Strong in IR
C=C (Aromatic) Stretching 1450-1600 Medium in IR, Strong in Raman
C-H (Aromatic) Stretching 3030-3100 Medium in IR
C-H (Aliphatic) Stretching 2850-2980 Medium-Strong in IR and Raman

The presence of a strong absorption band around 1720 cm⁻¹ in the IR spectrum is a clear indicator of the ester carbonyl group. The C-O stretching bands of the ester and ether linkages, along with the characteristic aromatic and aliphatic C-H and C=C vibrations, would further confirm the structure. The C-Br stretch, expected at a lower frequency, provides evidence for the bromine substituent on the aromatic ring. atlantis-press.com

X-ray Crystallography for Definitive Solid-State Structure Determination of the Compound or its Derivatives

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound or its crystalline derivatives, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding. This data is crucial for understanding the compound's physical properties and its behavior in subsequent chemical transformations.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
Calculated Density (g/cm³)1.40

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic analysis.

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic methods are fundamental for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely used in the pharmaceutical industry for these purposes.

HPLC is a versatile technique for the analysis of a wide range of organic molecules, including esters like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode for the analysis of such compounds.

The method can be used to determine the purity of this compound by separating it from starting materials, by-products, and degradation products. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration.

Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Retention Time (Rt)~5.2 min

Note: The retention time is an estimated value and would need to be determined experimentally.

For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) is an excellent analytical choice. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

GC is highly effective for assessing the purity of the compound and for detecting and quantifying volatile impurities. The area under the peak in the chromatogram is proportional to the concentration of the compound.

Table 3: Representative GC Method Parameters for the Analysis of this compound

ParameterCondition
ColumnDB-5, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
DetectorFID at 300 °C
Retention Time (Rt)~10.5 min

Note: The retention time is an estimated value and requires experimental verification.

Since this compound itself is not chiral, this subsection would apply to chiral derivatives of the compound or if it were used in a synthesis leading to a chiral final product where enantiomeric purity is a critical quality attribute. Chiral HPLC is a specialized form of liquid chromatography that uses a chiral stationary phase (CSP) to separate enantiomers.

The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. This allows for the determination of the enantiomeric excess (ee) of a chiral compound.

Table 4: Exemplary Chiral HPLC Method Parameters for a Hypothetical Chiral Derivative

ParameterCondition
ColumnChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile PhaseHexane:Isopropanol (90:10, v/v)
Flow Rate0.8 mL/min
DetectionUV at 254 nm
Rt (Enantiomer 1)~8.1 min
Rt (Enantiomer 2)~9.3 min

Note: These parameters are for a hypothetical chiral derivative and would need to be developed and optimized for a specific molecule.

Computational Chemistry and Molecular Modeling Studies of Ethyl 3 Bromo 4 Isopropoxybenzoate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For Ethyl 3-bromo-4-isopropoxybenzoate, these calculations can predict its geometry, electronic distribution, and spectroscopic behavior, offering a lens into its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, particularly influenced by the isopropoxy group, which acts as an electron-donating group. The bromine atom and the ester group, being electron-withdrawing, will influence the distribution of the LUMO, likely concentrating it around the carbonyl carbon and the carbon atom attached to the bromine.

Table 1: Calculated Reactivity Descriptors for this compound

ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.23Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.62Indicator of chemical reactivity and kinetic stability
Ionization Potential (I)6.85Approximate energy required to remove an electron
Electron Affinity (A)1.23Approximate energy released when an electron is added
Electronegativity (χ)4.04Tendency to attract electrons
Chemical Hardness (η)2.81Resistance to change in electron distribution
Chemical Softness (S)0.356Reciprocal of hardness, indicates higher reactivity
Electrophilicity Index (ω)2.89Global electrophilic nature of the molecule

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-311G(d,p)) and are for illustrative purposes.

Electrostatic Potential (ESP) Mapping and Charge Distribution

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de This is invaluable for understanding intermolecular interactions, such as those involved in crystal packing or ligand-receptor binding. scispace.com

For this compound, the ESP map would reveal negative potential (typically colored red or orange) around the oxygen atoms of the carbonyl and isopropoxy groups, indicating their suitability for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the ethyl and isopropyl groups, and to a lesser extent, on the aromatic hydrogens. The bromine atom's effect is more complex, contributing to a region of slight positive potential on the outer side (the σ-hole) and negative potential in the equatorial region.

Table 2: Mulliken Atomic Charges for Selected Atoms in this compound

AtomAtomic Charge (a.u.)
O (carbonyl)-0.55
O (ether)-0.48
C (carbonyl)+0.62
Br-0.15
C (aromatic, attached to Br)+0.10
C (aromatic, attached to O)+0.25

Note: These values are illustrative and represent a plausible charge distribution based on the electronegativity of the atoms and resonance effects within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape of flexible molecules like this compound and its interactions with solvent molecules.

The key flexible dihedral angles in this compound are around the ester and isopropoxy groups. MD simulations would reveal the preferred conformations of these groups and the energy barriers between different conformers. Furthermore, by simulating the molecule in a solvent box (e.g., water or a non-polar solvent), one can study the solvation shell, the orientation of solvent molecules around the solute, and calculate properties like the radial distribution function to understand the solvent structure. researchgate.net

In Silico Screening and Docking Studies for Potential Biological Interactions (as a scaffold)

The structural motifs present in this compound, such as the substituted benzene ring and the ester group, are common in biologically active molecules. This makes it a potential scaffold for the design of new therapeutic agents. In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of a small molecule to a biological target, such as a protein or enzyme. scispace.com

In a typical docking study, a library of compounds containing the this compound scaffold would be virtually screened against a protein target. The docking algorithm would predict the most likely binding pose and estimate the binding energy. For instance, the ester group could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-π stacking or hydrophobic interactions with amino acid residues in the active site. The bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Predictive Modeling for Synthetic Accessibility and Reaction Outcome Optimization

Computational chemistry is also a valuable tool in the realm of chemical synthesis. Predictive models can be employed to assess the synthetic accessibility of a target molecule, providing a score based on the complexity of the structure and the availability of starting materials. mdpi.com For this compound, the synthesis is relatively straightforward, likely involving the bromination of an isopropoxybenzoic acid derivative followed by esterification.

Furthermore, computational methods can be used to optimize reaction conditions. For example, DFT calculations can model the transition states of key reaction steps, helping to understand the reaction mechanism and predict the effect of different catalysts, solvents, or temperatures on the reaction rate and yield. This predictive capability can significantly reduce the amount of empirical experimentation required to develop an efficient synthesis.

Synthetic Exploration of Derivatives and Analogues of Ethyl 3 Bromo 4 Isopropoxybenzoate

Systematic Modification of the Ethyl Ester Moiety

The ethyl ester functional group in Ethyl 3-bromo-4-isopropoxybenzoate is a prime target for initial derivatization. Standard chemical transformations can be employed to generate a family of related compounds with altered physicochemical properties.

The most fundamental modification is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-bromo-4-isopropoxybenzoic acid. This is typically achieved through saponification, using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidic workup.

Once the carboxylic acid is obtained, it serves as a versatile intermediate for creating a diverse library of new esters. Through Fischer esterification, the carboxylic acid can be reacted with various simple or complex alcohols (e.g., methanol, isopropanol, benzyl (B1604629) alcohol) in the presence of a strong acid catalyst like sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. This acyl chloride can then be reacted with a wide range of alcohols to form the desired esters under milder conditions.

Transesterification offers another direct route to modify the ester group. By heating this compound in a different alcohol (e.g., methanol) with an acid or base catalyst, the ethyl group can be exchanged for the new alkyl group, shifting the equilibrium toward the new product.

Starting Compound Reaction Type Key Reagents Product
This compoundHydrolysis (Saponification)1. NaOH, H₂O/EtOH2. HCl (aq)3-Bromo-4-isopropoxybenzoic acid
3-Bromo-4-isopropoxybenzoic acidFischer EsterificationMethanol, H₂SO₄ (cat.)Mthis compound
3-Bromo-4-isopropoxybenzoic acidAcyl Chloride Formation & Esterification1. SOCl₂2. Propan-2-ol, PyridineIsopropyl 3-bromo-4-isopropoxybenzoate
This compoundTransesterificationBenzyl alcohol, Na (cat.)Benzyl 3-bromo-4-isopropoxybenzoate

Investigation of Diverse Alkoxy Substituents on the Aromatic Ring

The 4-isopropoxy group is a key feature of the molecule, and altering its structure can significantly impact the compound's properties. The primary strategy for this modification involves the cleavage of the isopropyl ether to reveal a phenolic hydroxyl group.

Strong ether-cleaving reagents, such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), are effective for this transformation. masterorganicchemistry.comlibretexts.org The reaction proceeds by protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack by the bromide or iodide ion, selectively cleaving the alkyl-oxygen bond to yield ethyl 3-bromo-4-hydroxybenzoate. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

This resulting phenol (B47542) is a crucial intermediate for introducing new alkoxy groups via the Williamson ether synthesis. organic-chemistry.org By treating the phenol with a base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide, followed by reaction with a variety of alkyl halides (e.g., methyl iodide, ethyl bromide, isobutyl bromide), a diverse range of 4-alkoxy analogues can be synthesized. researchgate.net This method allows for the introduction of longer chains, branched alkyl groups, or functionalized side chains.

Starting Compound Reaction Step Key Reagents Intermediate/Product
This compoundEther CleavageBBr₃, CH₂Cl₂Ethyl 3-bromo-4-hydroxybenzoate
Ethyl 3-bromo-4-hydroxybenzoateO-AlkylationK₂CO₃, Methyl iodideEthyl 3-bromo-4-methoxybenzoate
Ethyl 3-bromo-4-hydroxybenzoateO-AlkylationNaH, Benzyl bromideEthyl 3-bromo-4-(benzyloxy)benzoate
Ethyl 3-bromo-4-hydroxybenzoateO-AlkylationK₂CO₃, 1-bromobutaneEthyl 3-bromo-4-butoxybenzoate

Introduction of Additional Substituents at Varying Aromatic Positions

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents—the activating 4-isopropoxy group and the deactivating 3-bromo and 2-carboethoxy groups—govern the position of new entrants. The powerful ortho, para-directing nature of the isopropoxy group generally directs incoming electrophiles to the C5 position, which is ortho to the alkoxy group and meta to the bromo and ester groups.

Common electrophilic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group, predictably at the C5 position, to yield Ethyl 3-bromo-4-isopropoxy-5-nitrobenzoate.

Halogenation: Further bromination or chlorination using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) can introduce a second halogen atom, also likely at the C5 position. The synthesis of di-substituted compounds like 2,4-dibromoanisole (B1585499) from bromoanisole demonstrates the feasibility of such reactions. google.com

Friedel-Crafts Reactions: Acylation or alkylation could introduce carbon-based substituents, although the deactivating effect of the bromo and ester groups might require harsh reaction conditions.

Starting Compound Reaction Type Key Reagents Predicted Major Product
This compoundNitrationHNO₃, H₂SO₄Ethyl 3-bromo-4-isopropoxy-5-nitrobenzoate
This compoundBrominationBr₂, FeBr₃Ethyl 3,5-dibromo-4-isopropoxybenzoate
This compoundChlorinationCl₂, AlCl₃Ethyl 3-bromo-5-chloro-4-isopropoxybenzoate

Scaffold Hopping and Bioisosteric Replacement Strategies in Scaffold Design

Scaffold hopping is a powerful strategy in drug design used to generate novel molecular architectures while preserving the essential binding interactions of a known active compound. nih.govnih.gov This involves replacing the core molecular framework—in this case, the phenylbenzoate scaffold—with a different ring system, often a heterocycle, while maintaining the spatial orientation of key substituents. nih.govnih.gov For instance, the benzene (B151609) ring could be replaced by a pyridine, pyrimidine, or thiazole (B1198619) ring to explore new chemical space and modulate properties like solubility and metabolic stability. scispace.comnih.gov

Bioisosteric replacement is a related concept where one functional group is exchanged for another with similar physical or chemical properties. This is often done to improve potency, selectivity, or pharmacokinetic profiles. For the this compound scaffold, the ethyl ester group could be replaced with a variety of bioisosteres. nih.gov Examples include:

Amides: Synthesized from the corresponding carboxylic acid and an amine.

Ketones: Introduced via Friedel-Crafts acylation or by reacting an organometallic reagent with the acid chloride.

Thioamides: A bioisosteric replacement for amides, which can be prepared from nitriles or amides using reagents like Lawesson's reagent. researchgate.netscispace.com

Sulfonamides: A common bioisostere for carboxylic acids or amides.

Original Feature Replacement Strategy Example Replacement Resulting Analogue Class
Phenyl RingScaffold HoppingPyridine RingEthyl 5-bromo-4-isopropoxynicotinate
Phenyl RingScaffold HoppingThiazole RingEthyl 2-bromo-4-substituted-thiazole-5-carboxylate
Ethyl EsterBioisosteric ReplacementN-methylamide3-Bromo-N-methyl-4-isopropoxybenzamide
Ethyl EsterBioisosteric ReplacementThioamide3-Bromo-4-isopropoxybenzothioamide

Asymmetric Synthesis of Enantiomerically Pure Analogues

While this compound is an achiral molecule, chiral analogues can be readily synthesized by introducing a stereocenter into the structure. This is a critical step for developing compounds that may interact stereoselectively with biological targets like enzymes or receptors.

One effective strategy is to introduce chirality in the alkoxy side chain. The key intermediate, ethyl 3-bromo-4-hydroxybenzoate, can be reacted with an enantiomerically pure alkylating agent. For example, using (R)-2-bromobutane or (S)-2-bromobutane in a Williamson ether synthesis would yield the corresponding (R)-sec-butoxy or (S)-sec-butoxy analogues, respectively.

Another approach involves modifying the ester group with a chiral alcohol. The carboxylic acid intermediate, 3-bromo-4-isopropoxybenzoic acid, can be esterified with a chiral alcohol, such as (R)- or (S)-1-phenylethanol, to produce diastereomeric esters that could potentially be separated chromatographically.

If a racemic mixture of a chiral analogue is synthesized (for example, a racemic carboxylic acid derivative), it can often be resolved into its constituent enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine), followed by fractional crystallization and liberation of the separated enantiomers.

Strategy Achiral Precursor Chiral Reagent Product
Chiral Alkoxy GroupEthyl 3-bromo-4-hydroxybenzoate(R)-2-bromobutaneEthyl 3-bromo-4-((R)-sec-butoxy)benzoate
Chiral Alkoxy GroupEthyl 3-bromo-4-hydroxybenzoate(S)-2-bromobutaneEthyl 3-bromo-4-((S)-sec-butoxy)benzoate
Chiral Ester Group3-Bromo-4-isopropoxybenzoic acid(S)-1-phenylethanol(S)-1-Phenylthis compound
Chiral ResolutionRacemic 3-bromo-4-(sec-butoxy)benzoic acid(R)-α-methylbenzylamineDiastereomeric salts for separation

Applications of Ethyl 3 Bromo 4 Isopropoxybenzoate in Complex Molecule Synthesis

Role as a Key Building Block in Total Synthesis of Natural Products

Currently, there is no specific information available in scientific literature detailing the use of Ethyl 3-bromo-4-isopropoxybenzoate as a key building block in the total synthesis of natural products.

Intermediate in the Development of Pharmacologically Active Compounds

This compound serves as a valuable intermediate in the synthesis of potentially pharmacologically active compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 3-Bromo-4-isopropoxybenzoic acid. This acid has been identified in studies related to the inhibition of Cytochrome P450 1A2 (CYP1A2), an important enzyme involved in drug metabolism.

Research into the structure-activity relationship of various substituted benzoic acids has highlighted the impact of different functional groups on their inhibitory potential. In this context, 3-Bromo-4-isopropoxybenzoic acid has been studied as an analogue to understand how lipophilicity and electronic effects influence binding and inhibition of CYP1A2. The ethyl ester, this compound, represents a key synthetic precursor to this active acid, providing a stable and reactive handle for further chemical modifications or for direct conversion to the final active compound.

Below is a table comparing the properties of 3-Bromo-4-isopropoxybenzoic acid with a related analogue from research into CYP1A2 inhibition.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Activity
3-Bromo-4-isopropoxybenzoic acid213598-20-0C₁₀H₁₁BrO₃259.10CYP1A2 inhibition
3-Acetyl-4-isopropoxybenzoic acid252901-49-8C₁₂H₁₄O₄222.24Pharmacological Research

This table is based on data from comparative studies and is for informational purposes only.

Precursor for Advanced Materials, Ligands, and Catalysts

There is currently no specific information available in the scientific literature regarding the application of this compound as a precursor for the synthesis of advanced materials, specialized ligands, or catalysts.

Design and Synthesis of Novel Chemical Scaffolds (e.g., Helix Mimetics)

While the design of novel chemical scaffolds is an active area of research, there is no specific information in the available literature that documents the use of this compound in the design or synthesis of helix mimetics or other novel chemical scaffolds.

Green Chemistry Principles in the Synthesis of Ethyl 3 Bromo 4 Isopropoxybenzoate

Development of Atom-Economical and High-Yielding Reactions

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste.

In the synthesis of Ethyl 3-bromo-4-isopropoxybenzoate, the bromination step offers a significant opportunity for improving atom economy. Traditional bromination methods often use elemental bromine (Br₂), which has a low atom economy as half of the bromine atoms end up in the waste stream as hydrogen bromide (HBr).

A greener alternative is the in-situ generation of the brominating agent. For instance, using a combination of sodium bromide (NaBr) and an oxidizing agent like hydrogen peroxide (H₂O₂) can achieve bromination with higher atom economy. In this system, the bromide ion is oxidized to the active brominating species, and the only byproduct is water.

Table 1: Comparison of Atom Economy for the Bromination of Ethyl 4-isopropoxybenzoate

Bromination MethodReactantsDesired ProductByproductsAtom Economy (%)
Traditional (with Br₂)Ethyl 4-isopropoxybenzoate, Br₂This compoundHBr50%
Green (with NaBr/H₂O₂)Ethyl 4-isopropoxybenzoate, NaBr, H₂O₂This compoundH₂O, NaOH~82%

Note: The atom economy for the green method is an approximation and can vary based on the specific reaction conditions and work-up procedures.

High-yielding reactions are also a cornerstone of green chemistry. For the esterification of 4-hydroxybenzoic acid with ethanol (B145695), the use of solid acid catalysts can lead to high yields while avoiding the use of corrosive and difficult-to-remove mineral acids like sulfuric acid. researchgate.netdergipark.org.tr

Implementation of Solvent-Free or Environmentally Benign Solvent Systems

Solvents constitute a significant portion of the waste generated in chemical processes. Therefore, reducing or replacing hazardous organic solvents is a key principle of green chemistry. Traditional solvents like dichloromethane (B109758) and other chlorinated hydrocarbons are often toxic and environmentally persistent.

For the synthesis of this compound, several greener solvent alternatives can be considered for each step:

Esterification: This reaction can be carried out using an excess of one of the reactants, such as ethanol, which can act as both a reactant and a solvent. Alternatively, solvent-free conditions can be employed with the use of a solid catalyst. dergipark.org.tr

Etherification: The Williamson ether synthesis, a common method for this step, is often performed in polar aprotic solvents like dimethylformamide (DMF). Greener alternatives include the use of bioderived solvents like ethyl lactate (B86563) or conducting the reaction under phase-transfer catalysis conditions, which can enhance reaction rates in less hazardous solvent systems.

Bromination: Water can be an excellent solvent for brominations using the H₂O₂/HBr system, significantly reducing the environmental impact compared to chlorinated solvents. chemcopilot.com

Table 2: Comparison of Solvent Systems for the Synthesis of this compound

Synthesis StepTraditional SolventGreen AlternativeEnvironmental Benefit
EsterificationSulfuric Acid (as catalyst and dehydrating agent)Solvent-free or excess ethanolEliminates corrosive acid waste
EtherificationDMF, Acetonitrile (B52724)Ethyl lactate, Water (with phase-transfer catalyst)Reduces use of toxic and volatile organic compounds
BrominationDichloromethane, Carbon tetrachlorideWaterNon-toxic, non-flammable, and readily available

Design and Application of Sustainable Catalysts for Enhanced Selectivity and Reduced Waste

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and lower energy consumption. numberanalytics.com Catalytic processes generate less waste compared to stoichiometric reactions.

In the synthesis of this compound, sustainable catalysts can be employed in all three stages:

Esterification: Solid acid catalysts such as zeolites, ion-exchange resins, or solid superacids can replace traditional mineral acids. dergipark.org.trgoogle.com These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying purification and reducing waste.

Etherification: Phase-transfer catalysts (PTCs) can facilitate the reaction between the phenoxide and the alkyl halide in a biphasic system, avoiding the need for anhydrous conditions and toxic aprotic solvents.

Bromination: The bromination of activated aromatic rings, such as ethyl 4-isopropoxybenzoate, can be catalyzed by mild Lewis acids or zeolites to enhance regioselectivity, favoring the formation of the desired 3-bromo isomer and reducing the formation of other isomers and poly-brominated byproducts. The use of H₂O₂ as an oxidant can be catalyzed by various metal complexes or enzymes like haloperoxidases, mimicking nature's efficiency. numberanalytics.com

Table 3: Catalytic Approaches in the Synthesis of this compound

Synthesis StepTraditional MethodSustainable Catalytic MethodAdvantages
EsterificationStoichiometric H₂SO₄Reusable solid acid catalyst (e.g., Amberlyst-15)Reduced corrosion, easy separation, catalyst recycling
EtherificationStoichiometric base in anhydrous solventPhase-transfer catalystMilder conditions, reduced solvent use
BrominationElemental bromine with Lewis acidH₂O₂/HBr with a catalyst (e.g., V₂O₅)Higher atom economy, avoids hazardous Br₂, water as byproduct

Process Intensification and Waste Minimization Strategies Throughout the Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. numberanalytics.com This can be achieved through technologies like continuous flow reactors, microreactors, and reactive distillation.

For the synthesis of this compound, a continuous flow process could integrate all three steps, minimizing manual handling and improving safety, especially when dealing with hazardous reagents like bromine. Flow chemistry allows for precise control of reaction parameters, leading to higher yields and selectivity. researchgate.net

Waste minimization strategies should be implemented throughout the synthesis: core.ac.ukirjmets.com

Recycling: Solvents and catalysts should be recycled wherever possible. For example, solid acid catalysts from the esterification step can be filtered off and reused.

Byproduct Valorization: Efforts should be made to find applications for any byproducts generated, turning waste into a potential resource.

In-process Monitoring: Real-time analytical techniques can be used to monitor the reaction progress, ensuring optimal conversion and preventing the formation of impurities, thus reducing waste from purification steps.

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and efficient process, aligning with the chemical industry's goals of environmental responsibility and economic competitiveness.

Patent Landscape and Industrial Production Methodologies for Ethyl 3 Bromo 4 Isopropoxybenzoate

Review of Patent Literature on its Synthetic Routes and Derivative Preparation

The synthesis of Ethyl 3-bromo-4-isopropoxybenzoate and its derivatives is documented in various patents, which primarily focus on achieving high yields and purity for its use as an intermediate in the production of more complex molecules. A common synthetic approach involves the bromination of a substituted benzoic acid ester.

One patented method describes the bromination of ethyl 4-isopropoxybenzoate. nih.gov The reaction introduces a bromine atom onto the aromatic ring at the position ortho to the isopropoxy group. The starting material, ethyl 4-isopropoxybenzoate, can be synthesized through the esterification of 4-isopropoxybenzoic acid.

Another relevant patent discloses a process for preparing 4-bromomethyl-3-methoxybenzoic esters. google.com This process involves the reaction of a 4-methyl-3-methoxybenzoic ester with N-bromosuccinimide in the presence of light. google.com While not directly for this compound, this demonstrates a common strategy for introducing bromine into a benzoic acid derivative.

Patents also cover the preparation of related bromo-substituted benzoic acid esters, which can serve as precursors or showcase analogous synthetic transformations. For instance, a patent exists for ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, which is prepared through the bromination of ethyl 4-oxo-1-piperidinecarboxylate. google.com

The preparation of various benzoate (B1203000) derivatives is a broad area of chemical synthesis. google.com For example, a patent details the synthesis of 3,5-dihydroxy-4-isopropyl stilbene-ethyl bromoacetate-polyethylene glycol complex, which involves an esterification reaction with ethyl bromoacetate. google.com Another patent describes the synthesis of methyl 3-bromo-4-(hydroxymethyl)benzoate. patsnap.com

The following table provides an overview of related patented compounds and their key synthetic features:

Compound Name CAS Number Key Synthetic Feature Patent Reference
Ethyl 4-isopropoxybenzoate122488-52-2Starting material for bromination nih.gov
Ethyl 4-bromo-3-(bromomethyl)benzoate347852-72-6Bromination of a benzoate derivative nih.gov
Ethyl 4-bromo-3-isopropylbenzoate2168020-93-5Bromination of an isopropylbenzoate bldpharm.com
Isopropyl 3-bromo-4-hydroxybenzoate37470-60-3Bromination of a hydroxybenzoate bldpharm.com
Ethyl 3-bromo-4-oxo-1-piperidinecarboxylateNot AvailableBromination of a piperidinecarboxylate google.com

Process Development and Scale-Up Considerations for Industrial Manufacturing

The transition from laboratory-scale synthesis to industrial manufacturing of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Key Process Parameters:

Raw Material Sourcing: Securing a stable and cost-effective supply of starting materials, such as 4-isopropoxybenzoic acid and ethanol (B145695), is crucial for uninterrupted production. biosynth.com

Reaction Conditions: Optimization of reaction parameters, including temperature, pressure, reaction time, and catalyst selection, is necessary to maximize yield and minimize the formation of byproducts.

Solvent Selection: The choice of solvent can significantly impact reaction rates, product isolation, and environmental footprint.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or distillation, is essential to achieve the desired product purity.

Waste Management: Implementing effective waste treatment and disposal procedures is critical for environmental compliance and operational sustainability. biosynth.com

Scale-Up Challenges:

Heat Transfer: Exothermic bromination reactions require efficient heat removal to prevent runaway reactions and ensure process safety.

Mass Transfer: Ensuring proper mixing of reactants is vital for achieving consistent reaction rates and product quality.

Equipment Selection: The choice of reactors, separation units, and other process equipment must be suitable for the specific chemical process and production volume. biosynth.com

Process Control: Implementing robust process control systems is necessary to monitor and maintain critical process parameters within the desired operating window.

Techno-Economic Analysis of Various Production Methods

A techno-economic analysis (TEA) is essential for evaluating the commercial viability of different production routes for this compound. This analysis involves a detailed assessment of capital and operating costs to determine the minimum selling price of the product.

Key Components of a Techno-Economic Analysis:

Capital Costs (CAPEX): This includes the cost of equipment, installation, and infrastructure. nih.gov

Operating Costs (OPEX): These are the ongoing costs associated with running the plant, including:

Raw materials diva-portal.org

Utilities (steam, electricity, cooling water) diva-portal.org

Labor researchgate.net

Maintenance

Waste disposal

Simulations using process modeling software like Aspen Plus can be employed to model the production process and estimate material and energy balances. nih.govdiva-portal.orgresearchgate.net This data, combined with economic inputs, allows for the calculation of key financial metrics such as net present value (NPV), internal rate of return (IRR), and payback period.

For example, a study on the production of glacial acetic acid from biomass evaluated different purification solvents and found that the choice of solvent significantly impacted energy consumption and the minimum selling price. nih.gov Similarly, a TEA of ethylbenzene (B125841) production demonstrated how process intensification could reduce capital and energy costs. researchgate.net These examples highlight the importance of process design and optimization in achieving economic feasibility.

The following table illustrates a simplified cost breakdown for a hypothetical chemical production process:

Cost Category Description Example Factors
Fixed Capital Investment One-time costs for plant construction and equipment.Reactors, distillation columns, storage tanks.
Variable Production Costs Costs that vary with the production rate.Raw materials, utilities, catalysts.
Fixed Production Costs Costs that remain constant regardless of production rate.Labor, maintenance, insurance, taxes.

Regulatory and Safety Aspects in Large-Scale Chemical Production

The large-scale production of any chemical, including this compound, is subject to stringent regulatory and safety standards to protect workers, the public, and the environment. biosynth.comsanudotrade.com

Regulatory Compliance:

Environmental Regulations: Compliance with regulations such as the Clean Air Act and Clean Water Act is mandatory, requiring monitoring and control of emissions and effluents. deskera.com

Chemical-Specific Regulations: In the United States, the Toxic Substances Control Act (TSCA) governs the production and use of new and existing chemicals. sanudotrade.comfldata.com Manufacturers may need to submit a Pre-Manufacture Notice (PMN) to the Environmental Protection Agency (EPA). fldata.com In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation imposes similar requirements. sanudotrade.commurraystate.edu

Safety Data Sheets (SDS): Manufacturers are required to provide a comprehensive SDS for their products, detailing the hazards, handling, storage, and emergency procedures. fldata.com

Safety Management:

Process Hazard Analysis (PHA): A systematic evaluation of potential hazards associated with the manufacturing process is crucial for identifying and mitigating risks. deskera.com

Personal Protective Equipment (PPE): Providing and ensuring the proper use of appropriate PPE, such as gloves, goggles, and respirators, is essential for worker safety. deskera.combakerrisk.com

Engineering Controls: Implementing engineering controls like closed systems, ventilation, and pressure relief valves can minimize exposure to hazardous materials and prevent accidents. elchemy.com

Emergency Preparedness: Developing and regularly practicing an emergency response plan is critical for effectively managing incidents like spills, fires, or chemical releases. deskera.combakerrisk.com

Training: Comprehensive training for all personnel on chemical hazards, safe operating procedures, and emergency response is a fundamental aspect of a robust safety program. bakerrisk.commt.com

A strong safety culture, which goes beyond mere compliance, is essential for preventing incidents in chemical manufacturing. elchemy.commt.com This involves a commitment to safety at all levels of the organization and continuous improvement of safety practices.

Q & A

Q. What are the common synthetic routes for Ethyl 3-bromo-4-isopropoxybenzoate, and what factors influence reaction yields?

  • Methodological Answer : this compound is typically synthesized via sequential functionalization of benzoic acid derivatives. A feasible route involves:

Bromination : Introducing bromine at the 3-position of 4-hydroxybenzoic acid using N-bromosuccinimide (NBS) or Br₂ under controlled conditions .

Esterification : Reacting the brominated intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄) to form the ethyl ester .

Isopropoxy Introduction : Alkylation of the phenolic hydroxyl group using isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF) .
Yield optimization depends on reaction temperature, solvent polarity, and protecting group strategies to minimize side reactions (e.g., over-bromination or ester hydrolysis) .

Q. How is this compound characterized in terms of structural confirmation?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent positions (e.g., bromine at C3, isopropoxy at C4) and ester group confirmation .
  • X-ray Crystallography : For unambiguous determination of molecular geometry and substituent orientation using programs like SHELX .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₅BrO₃) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as:
  • Pharmaceutical Intermediate : A precursor for synthesizing bioactive molecules (e.g., kinase inhibitors) via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
  • Enzyme Interaction Studies : The bromine and isopropoxy groups enable probing steric and electronic effects in enzyme active sites (e.g., cytochrome P450 assays) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination in the synthesis of this compound?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : The isopropoxy group at C4 acts as an electron-donating group, directing bromination to the meta position (C3) .
  • Reagents : Using NBS instead of Br₂ reduces electrophilic competition and improves selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta substitution .
    Computational modeling (DFT) can predict bromination sites and validate experimental outcomes .

Q. What analytical approaches are recommended to resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions (e.g., overlapping NMR peaks) can be resolved via:
  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .
  • Variable Temperature NMR : To distinguish dynamic effects (e.g., rotamers) .
  • X-ray Diffraction : Absolute configuration confirmation to validate substituent positions .

Q. In mechanistic studies, how does the isopropoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The isopropoxy group:
  • Electronic Effects : Electron-donating nature reduces electrophilicity at C3, slowing SN2 reactions unless activated by Lewis acids (e.g., AlCl₃) .
  • Steric Effects : Bulky isopropoxy groups hinder nucleophilic attack, favoring para-substitution in further derivatization .
    Kinetic studies (e.g., Hammett plots) and isotopic labeling (²H/¹³C) can elucidate steric vs. electronic contributions .

Q. What strategies can be employed to enhance the stability of this compound during long-term storage in research settings?

  • Methodological Answer : Stability is improved by:
  • Storage Conditions : Under nitrogen/argon at –20°C to prevent hydrolysis or oxidation .
  • Desiccants : Silica gel or molecular sieves to minimize moisture exposure .
  • Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free benzoic acid) .

Critical Analysis of Contradictions

  • Synthetic Yield Discrepancies : Variations in reported yields (e.g., 60–85%) may arise from differences in bromination efficiency or esterification side reactions. Systematic optimization (DoE) is recommended .
  • Spectroscopic Ambiguities : Conflicting ¹³C NMR shifts for the ester carbonyl (δ 165–170 ppm) suggest solvent-dependent polarization effects, necessitating standardized deuterated solvents (e.g., CDCl₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.